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Compound of Interest

Compound Name: (DHQ)2PHAL

Cat. No.: B7884288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(DHQ)₂PHAL, with the full chemical name 1,4-Bis(9-O-dihydroquininyl)phthalazine, is a chiral

ligand prominently used in asymmetric synthesis.[1][2] It is a dimeric cinchona alkaloid derived

from dihydroquinine.[3] This ligand is a key component of the commercially available reagent

AD-mix-α, which is utilized for the Sharpless asymmetric dihydroxylation of olefins to produce

enantiomerically enriched vicinal diols. The high efficiency and broad applicability of

(DHQ)₂PHAL as a chiral catalyst have made it an invaluable tool in the synthesis of complex

chiral molecules, including fine chemicals and biologically active compounds.

Physical and Chemical Properties
(DHQ)₂PHAL is a white to beige or light yellow crystalline powder. It is known to be air-sensitive

and should be stored in a cool, dark place under an inert atmosphere.
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Property Value Reference

Full Name
1,4-Bis(9-O-

dihydroquininyl)phthalazine

Synonyms

Hydroquinine 1,4-

phthalazinediyl diether, 1,4-

Bis(dihydroquinine)phthalazine

CAS Number 140924-50-1

Molecular Formula C₄₈H₅₄N₆O₄

Molecular Weight 778.98 g/mol

Appearance
White to beige/light yellow

crystalline powder

Melting Point 178 °C (decomposes)

Optical Activity
[α]₂²/D +336° (c = 1.2 in

methanol)

Solubility
Quantitative solubility data for (DHQ)₂PHAL in a range of common organic solvents is not

readily available in the published literature. However, qualitative descriptions indicate slight

solubility in several solvents.

Solvent Solubility Reference

Chloroform Slightly soluble

Dimethyl Sulfoxide (DMSO)
Slightly soluble (with

sonication)

Methanol Slightly soluble

For its application in the Sharpless asymmetric dihydroxylation, (DHQ)₂PHAL is typically used

in a biphasic solvent system, most commonly a 1:1 mixture of tert-butyl alcohol and water.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7884288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Data
Actual spectral images for (DHQ)₂PHAL are not publicly available in spectral databases. The

following sections describe the expected spectral characteristics based on the molecular

structure and typical values for its constituent functional groups.

¹H NMR Spectroscopy
The ¹H NMR spectrum of (DHQ)₂PHAL is expected to be complex due to the large number of

protons in different chemical environments. Key expected signals include:

Proton Type
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic protons (quinoline

and phthalazine rings)
7.0 - 8.5 Multiplets

Methoxy group protons (-

OCH₃)
~3.9 Singlet

Protons on the carbon bearing

the ether linkage
5.5 - 6.5 Multiplets

Protons of the quinuclidine ring

system
1.0 - 3.5 Multiplets

Ethyl group protons (-CH₂CH₃) 0.8 - 1.5
Multiplet (CH₂) and Triplet

(CH₃)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also be complex, with a large number of signals corresponding to

the 48 carbon atoms in the molecule. Characteristic chemical shifts would include:
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Carbon Type Expected Chemical Shift (ppm)

Aromatic carbons 110 - 160

Methoxy carbon (-OCH₃) ~55

Carbons of the quinuclidine ring 20 - 70

Ethyl group carbons (-CH₂CH₃) 10 - 30

Infrared (IR) Spectroscopy
The IR spectrum of (DHQ)₂PHAL would display characteristic absorption bands for its

functional groups:

Functional Group Expected Absorption Frequency (cm⁻¹)

C-H stretching (aromatic) 3000 - 3100

C-H stretching (aliphatic) 2850 - 3000

C=N stretching (quinoline and phthalazine) 1500 - 1650

C=C stretching (aromatic) 1450 - 1600

C-O stretching (ether) 1000 - 1300

Mass Spectrometry
The mass spectrum of (DHQ)₂PHAL would show a molecular ion peak [M]⁺ or a protonated

molecular ion peak [M+H]⁺ corresponding to its molecular weight.

Ion Type Expected m/z

[M]⁺ ~778.4

[M+H]⁺ ~779.4

Experimental Protocols
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(DHQ)₂PHAL is a cornerstone of the Sharpless asymmetric dihydroxylation reaction, typically

utilized as a component of AD-mix-α.

Sharpless Asymmetric Dihydroxylation of an Olefin
This protocol is a general procedure for the asymmetric dihydroxylation of an olefin using AD-

mix-α.

Reagents and Materials:

AD-mix-α (contains (DHQ)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄)

tert-Butyl alcohol

Water

Olefin substrate

Sodium sulfite

Ethyl acetate

Magnesium sulfate

Stir plate and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Chromatography setup (for purification)

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, combine tert-butyl alcohol and

water in a 1:1 ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7884288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add AD-mix-α to the solvent mixture and stir vigorously at room temperature until two clear

phases are observed. The lower aqueous phase should be a bright yellow color.

Cool the reaction mixture to 0 °C in an ice bath. Some of the dissolved salts may precipitate.

Add the olefin substrate to the cooled reaction mixture while stirring.

Continue stirring at 0 °C and monitor the reaction progress using thin-layer chromatography

(TLC).

Upon completion of the reaction, add solid sodium sulfite to quench the reaction. Continue

stirring for approximately one hour.

Allow the mixture to warm to room temperature.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude diol product by flash column chromatography.

Signaling Pathways and Experimental Workflows
Catalytic Cycle of Sharpless Asymmetric
Dihydroxylation
The following diagram illustrates the catalytic cycle for the Sharpless asymmetric

dihydroxylation using (DHQ)₂PHAL as the chiral ligand.
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Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Experimental Workflow for Sharpless Asymmetric
Dihydroxylation
The logical flow of the experimental protocol can be visualized as follows:
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Caption: Experimental workflow for a typical Sharpless asymmetric dihydroxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scbt.com [scbt.com]

2. chemscene.com [chemscene.com]

3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of
(DHQ)₂PHAL]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7884288#dhq-2phal-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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